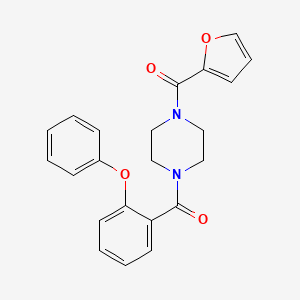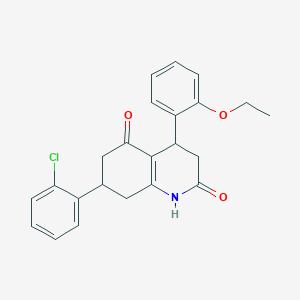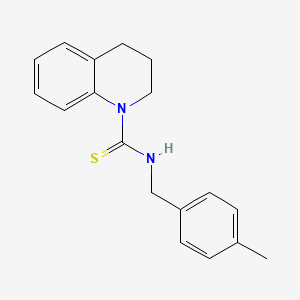
1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine
Descripción general
Descripción
1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine, also known as FPBP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
Mecanismo De Acción
1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine has been shown to modulate various signaling pathways in cells, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in inflammation and cancer progression. Additionally, 1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine has been shown to increase the expression of antioxidant enzymes, which help protect cells from oxidative stress.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and cardiovascular effects. 1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress and inflammation, and have vasodilatory effects, making it a potential treatment for hypertension and other cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine has several advantages and limitations for laboratory experiments. One advantage is that it is a synthetic compound, making it easier to obtain and purify than natural compounds. Additionally, 1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine has been shown to have a high degree of selectivity for its targets, making it a useful tool for studying specific signaling pathways. However, one limitation is that 1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine has low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine. One area of research could focus on optimizing the synthesis of 1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine to improve its solubility and other properties. Additionally, further studies could investigate the potential therapeutic applications of 1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine in other diseases such as diabetes and autoimmune disorders. Finally, research could focus on developing derivatives of 1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine with improved selectivity and efficacy for specific targets.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine has been studied for its potential therapeutic applications in various fields such as cancer research, neurological disorders, and cardiovascular diseases. 1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and stroke due to its ability to protect neurons from oxidative stress and inflammation. Additionally, 1-(2-furoyl)-4-(2-phenoxybenzoyl)piperazine has been shown to have vasodilatory effects, making it a potential treatment for hypertension and other cardiovascular diseases.
Propiedades
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(2-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(18-9-4-5-10-19(18)28-17-7-2-1-3-8-17)23-12-14-24(15-13-23)22(26)20-11-6-16-27-20/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWWQCWLMYQWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-N-(2-methoxydibenzo[b,d]furan-3-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4664147.png)
![ethyl 1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxylate](/img/structure/B4664155.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(1-benzofuran-2-yl)ethanone](/img/structure/B4664172.png)
![1-allyl-4-[(1-naphthyloxy)acetyl]piperazine](/img/structure/B4664173.png)
![N-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}benzamide](/img/structure/B4664176.png)
![2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4664177.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-methyl-2,4-imidazolidinedione](/img/structure/B4664186.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4664193.png)
![N-(6-tert-butyl-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4664196.png)
![N-(2,3-dichlorophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4664205.png)
![1-cyclohexyl-5-[(1-isobutyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4664212.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4664219.png)